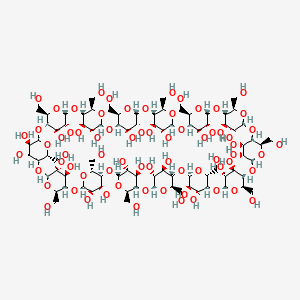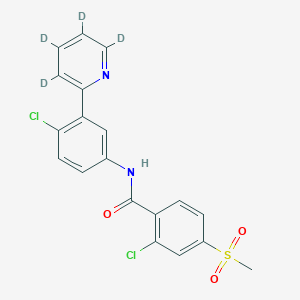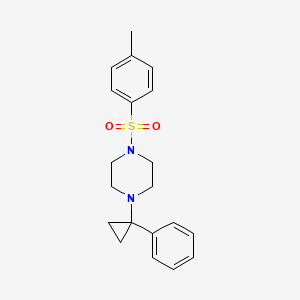
Iota-cyclodextrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iota-cyclodextrin is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4-glycosidic bonds. It is a member of the cyclodextrin family, which also includes alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin. These compounds are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications, including pharmaceuticals, food, and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions
Iota-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions generally include a controlled pH and temperature to optimize the activity of the CGTase enzyme .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes. The starch substrate is first liquefied and then subjected to enzymatic treatment with CGTase. The resulting mixture is then purified to isolate this compound. This purification process often involves techniques such as crystallization, filtration, and chromatography .
化学反应分析
Types of Reactions
Iota-cyclodextrin can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of hydroxyl groups on the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under mild conditions to prevent degradation of the cyclodextrin structure.
Reduction: Reducing agents such as sodium borohydride can be used to reduce carbonyl groups in modified cyclodextrins.
Major Products
The major products of these reactions are modified cyclodextrins with enhanced properties, such as increased solubility or altered inclusion capabilities .
科学研究应用
Iota-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their solubility and stability.
Industry: Applied in the food and cosmetic industries as a stabilizer and solubilizer for various ingredients.
作用机制
Iota-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This unique structure allows this compound to enhance the solubility, stability, and bioavailability of guest molecules .
相似化合物的比较
Iota-cyclodextrin is compared with other cyclodextrins such as alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin:
Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity size compared to this compound.
Beta-cyclodextrin: Contains seven glucose units and has a cavity size intermediate between alpha- and gamma-cyclodextrin.
Gamma-cyclodextrin: Consists of eight glucose units and has the largest cavity size among the native cyclodextrins.
This compound is unique due to its specific cavity size and ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in various applications .
属性
CAS 编号 |
156510-94-0 |
|---|---|
分子式 |
C84H140O70 |
分子量 |
2270.0 g/mol |
IUPAC 名称 |
(1R,3S,4R,6R,8S,9R,11R,13S,14R,16R,18S,19R,21R,23S,24R,26R,28S,29R,31R,33S,34R,36R,38S,39R,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,58S,59R,61R,63S,64R,66R,68S,69R,71R,72R,73R,74R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R)-4,9,14,19,24,29,34,39,44,49,54,59,64,69-tetradecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55,57,60,62,65,67,70-octacosaoxapentadecacyclo[66.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66]octanonacontane-71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98-octacosol |
InChI |
InChI=1S/C84H140O70/c85-1-15-57-29(99)43(113)71(127-15)142-58-16(2-86)129-73(45(115)31(58)101)144-60-18(4-88)131-75(47(117)33(60)103)146-62-20(6-90)133-77(49(119)35(62)105)148-64-22(8-92)135-79(51(121)37(64)107)150-66-24(10-94)137-81(53(123)39(66)109)152-68-26(12-96)139-83(55(125)41(68)111)154-70-28(14-98)140-84(56(126)42(70)112)153-69-27(13-97)138-82(54(124)40(69)110)151-67-25(11-95)136-80(52(122)38(67)108)149-65-23(9-93)134-78(50(120)36(65)106)147-63-21(7-91)132-76(48(118)34(63)104)145-61-19(5-89)130-74(46(116)32(61)102)143-59-17(3-87)128-72(141-57)44(114)30(59)100/h15-126H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |
InChI 键 |
MZYYMHBTALLPBX-WUGKIVSMSA-N |
手性 SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
规范 SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)



![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)



